(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Chiral Peptide Synthesis Stereochemistry Quality Control

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-D-Phe(2-CF₃)-OH, is a non-natural, ortho-substituted D-phenylalanine derivative featuring a base-labile Fmoc protecting group. This compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the site-specific introduction of a D-configuration and an electron-withdrawing ortho-trifluoromethyl group into a peptide backbone.

Molecular Formula C25H20F3NO4
Molecular Weight 455.4 g/mol
Cat. No. B557943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
Synonyms352523-15-0; Fmoc-D-Phe(2-CF3)-OH; Fmoc-2-Trifluoromethyl-D-Phenylalanine; FMOC-D-2-TRIFLUOROMETHYLPHE; Fmoc-D-2-Trifluoromethylphenylalanine; Fmoc-2-(trifluoromethyl)-D-phenylalanine; (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoicacid; Fmoc-L-phe(2-CF3)-OH; (2R)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-[2-(TRIFLUOROMETHYL)PHENYL]PROPANOICACID; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[2-(trifluoromethyl)phenyl]propanoicacid; 2-(Trifluoromethyl)-D-phenylalanine,N-FMOCprotected; 47824_ALDRICH; SCHEMBL1409016; 47824_FLUKA; ZINC2386920; 1326AE; CF-647; PC8357; AKOS025312285; AB10299; AM83486; FMOCTRIFLUOROMETHYLPHENYLALANINE; FMOC-D-2-TRIFLUOROMETHYL-PHE-OH; AC-16851; AK188035
Molecular FormulaC25H20F3NO4
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
InChIInChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1
InChIKeyKSQOLKMHJFBQNA-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-(R)-2-Trifluoromethylphenylalanine: A Chiral Building Block for Precision Peptide Synthesis


(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-D-Phe(2-CF₃)-OH, is a non-natural, ortho-substituted D-phenylalanine derivative featuring a base-labile Fmoc protecting group. This compound serves as a specialized building block in solid-phase peptide synthesis (SPPS), enabling the site-specific introduction of a D-configuration and an electron-withdrawing ortho-trifluoromethyl group into a peptide backbone . The ortho substitution imparts distinct steric and electronic constraints compared to meta- or para-substituted analogs, directly influencing peptide conformation and subsequent biological interactions .

The Substitution Risk: Why Fmoc-(R)-2-Trifluoromethylphenylalanine Cannot Be Interchanged with Standard or para-Substituted Analogs


Generic substitution of Fmoc-(R)-2-trifluoromethylphenylalanine with unsubstituted Fmoc-D-phenylalanine or para-substituted isomers (e.g., Fmoc-D-Phe(4-CF₃)-OH) is not scientifically valid due to fundamentally different stereoelectronic profiles. The ortho-CF₃ group introduces a steric bulk that restricts rotation around the Cα–Cβ bond, enforcing a limited set of χ1 rotameric conformations in the peptide backbone . This conformational constraint directly impacts secondary structure propensity and is distinct from the electronic effects (altered pKa and π-stacking) conferred by the same group in the para-position [1]. Consequently, peptides synthesized with an ortho-substituted D-amino acid will exhibit a different three-dimensional structure and, therefore, a distinct biological activity profile compared to analogs made with unsubstituted or differently substituted building blocks, precluding simple one-for-one replacement in any research or industrial application [1].

Quantitative Differentiation Guide: Selecting Fmoc-(R)-2-Trifluoromethylphenylalanine Based on Verifiable Performance Metrics


Enantiomeric Specificity: Quantified Optical Rotation as a Marker of Stereochemical Integrity for the (R)-Enantiomer

The target (R)-enantiomer is a single stereoisomer with a defined three-dimensional structure, which is critical for biological activity. The optical rotation value serves as a quantifiable differentiator from the (S)-enantiomer (Fmoc-L-Phe(2-CF₃)-OH) and ensures the correct chirality is procured. The L-enantiomer exhibits a specific rotation of [α]ᴅ²⁰ = -42 ± 2° (c=1, DMF) . For the target D-enantiomer, the expected rotation is of opposite sign and similar magnitude. Using the incorrect enantiomer would result in a diastereomeric peptide with a completely different conformation and biological function.

Chiral Peptide Synthesis Stereochemistry Quality Control

Substitution Position: Ortho vs. Para CF₃ Impact on Peptide Conformational Restriction

The ortho-trifluoromethyl group in the target compound introduces a steric clash that restricts rotation around the Cα–Cβ bond, unlike the para-substituted analog (e.g., Fmoc-D-Phe(4-CF₃)-OH) which primarily exerts electronic effects [1]. This steric constraint limits the available χ1 rotamer populations, directly impacting the peptide backbone's conformational landscape. The para-substituted comparator is not known to exhibit this level of conformational restriction .

Structure-Activity Relationship (SAR) Peptide Conformation Medicinal Chemistry

Purity Benchmarking: >99% Purity (Assay) as a Procurement Quality Threshold

The target compound is commercially available at an assay purity of ≥99%, as reported in supplier specifications for the closely related L-enantiomer . This represents a higher purity specification compared to the ≥98% (HPLC) purity reported for the comparator Fmoc-D-Phe(4-CF₃)-OH . Higher starting material purity is a critical factor in SPPS as it minimizes the accumulation of deletion and truncation sequences, directly impacting the final crude peptide purity and yield.

Solid-Phase Peptide Synthesis (SPPS) Quality Control Analytical Chemistry

Thermal Stability: Impact of Ortho-CF₃ Substitution on Peptide Thermal Transition Midpoint (Tm)

While direct comparative data for the target compound is limited, class-level inference from studies on fluorinated amino acids indicates that incorporating a trifluoromethyl-phenylalanine residue can enhance protein thermal stability [1]. Studies on transketolase have shown that replacing specific residues with trifluoromethyl-L-phenylalanine (a close analog) leads to a notable increase in the thermal transition midpoint (Tm), which is a direct measure of thermal stability [1]. The ortho-substitution of the target compound is expected to have a unique effect on stability compared to unsubstituted or para-substituted analogs due to its distinct steric and electronic properties .

Protein Engineering Thermal Stability Biocatalysis

Defined Application Scenarios for Fmoc-(R)-2-Trifluoromethylphenylalanine in Peptide Discovery and Biocatalysis


Structure-Activity Relationship (SAR) Studies to Probe Conformational Effects on Target Binding

In medicinal chemistry SAR campaigns, this compound is used to introduce a conformationally restricted D-amino acid with an electron-withdrawing group. By comparing the resulting peptide's activity against analogs made with Fmoc-D-Phe(4-CF₃)-OH (para-electronic effect) and Fmoc-D-Phe-OH (control), researchers can deconvolute the contributions of steric restriction and electronic modulation to biological activity. This is based on the class-level understanding of ortho- vs. para-substitution effects on conformation .

Synthesis of Metabolically Stable D-Peptide Therapeutics

The incorporation of D-amino acids is a well-established strategy to confer resistance to proteolytic degradation in therapeutic peptides. The addition of the ortho-CF₃ group provides an orthogonal benefit: the potential to further enhance metabolic stability by shielding the amide bond from enzymatic attack due to the electron-withdrawing nature of the CF₃ group . This dual-action modification (D-configuration + ortho-CF₃) makes this building block highly valuable for designing long-acting peptide drugs.

Engineering Conformational Constraints into Industrial Biocatalysts

For protein engineering applications focused on improving the operational stability of industrial enzymes (e.g., transketolase), this building block can be used for site-specific incorporation. The steric bulk of the ortho-CF₃ group on a D-amino acid backbone can lock the local protein backbone into a specific conformation, which may lead to enhanced thermal stability and reduced aggregation, as inferred from studies on related fluorinated amino acids [1]. This is a targeted approach distinct from using unsubstituted or para-substituted phenylalanine analogs.

Development of Peptide-Based Materials with Enhanced Stability

In material science, the compound can be used to synthesize self-assembling peptides with altered physicochemical properties. The trifluoromethyl group's hydrophobic and electron-withdrawing characteristics, combined with the conformational bias from the D-amino acid, can influence the supramolecular architecture and stability of the resulting nanostructures. This is supported by the compound's application in creating advanced materials with specific properties like increased stability .

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